molecular formula C11H14N2O2 B11087458 1-(2-Hydroxy-propyl)-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

1-(2-Hydroxy-propyl)-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B11087458
M. Wt: 206.24 g/mol
InChI Key: IAASNBGDGNBVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:

    4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the hydroxypropyl group, which may result in different chemical reactivity and biological activity.

    1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a shorter hydroxyalkyl chain, potentially affecting its solubility and interaction with molecular targets.

    1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Contains a carboxamide group instead of a nitrile group, which may influence its chemical properties and biological activity.

The unique combination of functional groups in 1-(2-hydroxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-hydroxypropyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-7-4-8(2)13(6-9(3)14)11(15)10(7)5-12/h4,9,14H,6H2,1-3H3

InChI Key

IAASNBGDGNBVMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(C)O)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.